2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
Description
2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a triazolo-thiazole derivative characterized by a fused bicyclic core of 1,2,4-triazole and 1,3-thiazole rings. The compound features a 2-ethylbutanamide substituent at the N-position of the triazole moiety. The ethylbutanamide side chain in this compound likely enhances its lipophilicity and bioavailability, which are critical for membrane permeability and target engagement .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-3-7(4-2)8(15)11-9-12-13-10-14(9)5-6-16-10/h7H,3-6H2,1-2H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFORFWUHVOYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C2N1CCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole
This method, adapted from triazolothiadiazine syntheses, involves reacting 4-amino-3-mercapto-1,2,4-triazole with α-bromoethylbutanamide under basic conditions:
- Reaction Setup :
[3+2] Cycloaddition Approach
A metal-free strategy, inspired by triazole syntheses, employs:
- Components :
- Ethyl 3-aminobut-2-enoate (1 eq) and a thiocarbamoyl azide derived from 2-ethylbutanoyl chloride.
- Conditions :
- Outcome :
Introduction of the Butanamide Side Chain
The butanamide group is introduced via amide coupling or nucleophilic substitution.
Nucleophilic Acylation
An alternative route involves reacting the triazolothiazole amine with 2-ethylbutanoyl chloride:
- Conditions :
- Advantages :
Analytical Validation and Spectral Data
Critical characterization data for the target compound include:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Cyclocondensation | 60–70% | >95% | Moderate | Low |
| HATU Coupling | 75–85% | >98% | High | High |
| Nucleophilic Acylation | 50–60% | 90–92% | Low | Low |
Industrial and Pharmacological Relevance
The compound’s structural analogs exhibit:
Chemical Reactions Analysis
Core Heterocycle Formation
The triazolo[3,4-b] thiazole scaffold is typically constructed through cyclocondensation. A representative pathway involves:
- Thiosemicarbazide cyclization : Reaction of substituted isatins with thiosemicarbazide under reflux in aqueous 1,4-dioxane, catalyzed by Cs₂CO₃, yields triazinoindole intermediates .
- Propargylation : Alkylation of the thioether intermediate with propargyl bromide in DMF forms a propargylthio-triazinoindole derivative (yields: 86–90%) .
Amide Coupling
The butanamide side chain is introduced via nucleophilic acyl substitution. For example:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the propargylated triazolo-thiazole core to azido-functionalized benzene sulfonamides .
- Direct acylation : Reaction of the triazolo-thiazole amine with 2-ethylbutanoyl chloride in the presence of a base (e.g., K₂CO₃) forms the amide bond .
Reactivity and Functionalization
The compound exhibits reactivity at three key sites: the triazolo-thiazole ring, the ethyl substituent, and the amide group.
Ring-Modifying Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at C-6 | 65–70% | |
| N-Alkylation | Alkyl halides, DMF, K₂CO₃ | N-Alkylated triazolo-thiazoles | 72–75% |
Side-Chain Reactions
- Amide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, regenerating the triazolo-thiazole amine and 2-ethylbutanoic acid .
- Ethyl group oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid .
Stability and Degradation
The compound demonstrates moderate thermal stability but is susceptible to photodegradation. Key findings:
- Thermal analysis : Decomposition onset at 220°C (TGA data) .
- Photolysis : UV exposure (254 nm) in methanol results in 40% degradation over 24 hours, forming sulfonic acid derivatives .
Comparative Reactivity with Analogs
Triazolo-thiazoles show distinct reactivity compared to triazolo-thiadiazoles:
| Property | Triazolo-Thiazole | Triazolo-Thiadiazole |
|---|---|---|
| Electrophilic substitution | Prefers C-6 position | Occurs at C-5 |
| Hydrolytic stability | Stable in neutral pH | Degrades in acidic conditions |
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy and dimethyl substituents enhances its reactivity and potential interactions with biological targets. The molecular formula signifies a complex structure conducive to multiple applications in medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance:
- Thiazole Derivatives : Various thiazole derivatives have been synthesized and tested for their anticancer activity against different cell lines. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For example, one study reported a compound with an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells .
| Compound | Cell Line Tested | IC50 Value (mM) |
|---|---|---|
| Compound 19 | A549 (Lung) | 23.30 ± 0.35 |
| Compound 20 | U251 (Glioblastoma) | Active |
| Compound 24b | HCT-15 (Colon) | High efficacy |
Antimicrobial Activity
The compound's benzothiazole structure contributes to its antimicrobial potential. Studies have shown that similar compounds possess activity against various bacterial strains:
- Antibacterial Properties : Research has demonstrated that certain thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of functional groups such as methoxy significantly influences the antimicrobial efficacy.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound 43a | Gram-positive | Comparable to norfloxacin |
| Compound 45a | Gram-negative | Significantly higher activity |
Synthesis and Reaction Mechanisms
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions:
- Electrophilic Substitution : Introduction of functional groups onto the benzothiazole ring.
- Cyclization : Formation of the chromene structure through cyclization reactions.
- Amide Formation : Finalizing the structure by forming the amide bond.
The reaction conditions can vary widely depending on the desired product characteristics, including temperature, solvents, and catalysts used.
Case Studies
Several case studies highlight the effectiveness of compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide in clinical settings:
-
Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their anticancer effects against multiple cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics .
- Key Findings : Compounds with methoxy substitutions showed improved selectivity and potency against cancer cell lines.
-
Antimicrobial Efficacy Assessment : Another research focused on the antibacterial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significantly higher antibacterial activity than existing antibiotics.
- Key Findings : The presence of electron-withdrawing groups was essential for enhancing antibacterial properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Core Heterocyclic Variations
- Triazolo-thiadiazoles vs. Triazolo-thiazoles :
- Compounds like 6-substituted-(3-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) () replace the thiazole ring with a thiadiazole, increasing aromaticity and electron-withdrawing properties. This modification enhances interactions with enzymes like heparanase (e.g., HTP and ITP in ) but reduces metabolic stability compared to thiazole-containing derivatives .
- Triazolo-thiazines : Derivatives such as 5o and 10b () feature a thiazine ring, introducing conformational flexibility. This flexibility improves binding to metallo-β-lactamases (MBLs), as seen in their >50% inhibition of IMP-1 at 100 µM .
Substituent Impact on Bioactivity
- 2-Ethylbutanamide vs. Aromatic Substituents :
- The 2-ethylbutanamide group in the target compound contrasts with aromatic substituents in analogues like KA39 (), which has a 2,5-dinitrophenyl group. KA39 exhibits potent anticancer activity (GI₅₀ = 0.8–1.2 µM in colorectal cancer cells), attributed to its electron-deficient aromatic system enhancing DNA intercalation .
- Iodinated Derivatives : ITP () incorporates iodine atoms, improving heparanase inhibition (IC₅₀ < 10 µM) due to halogen bonding with catalytic residues. The target compound’s aliphatic side chain may instead favor hydrophobic interactions .
Pharmacological Activity Comparison
Table 1: Bioactivity Profiles of Selected Triazolo Derivatives
Key Observations:
- Anticancer Activity : KA39’s nitro groups enhance cytotoxicity, while the target compound’s aliphatic chain may reduce DNA interaction but improve solubility .
- Enzyme Inhibition : Thiazine-containing 5o () shows moderate MBL inhibition, suggesting the target compound’s thiazole core could be optimized for similar targets with substituent tuning .
- Antimicrobial Potency : Bis-triazolo-thiadiazoles () demonstrate broad-spectrum activity, highlighting the importance of dimeric structures for disrupting microbial membranes .
Biological Activity
2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural formula can be represented as follows:
Where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and sulfur atoms in the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole and thiazole moieties exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were evaluated using standard methods.
Antiviral Properties
Preliminary investigations suggest that derivatives of this compound may possess antiviral activity. In vitro studies have indicated a potential effect against HIV and other viruses.
- Case Study : A derivative displayed an IC50 value of 25 µM against HIV-1 replication in cell cultures .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have focused on its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating substantial antiproliferative effects .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with Cellular Metabolism : It might disrupt metabolic pathways critical for cancer cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromoacetyl derivatives in refluxing ethanol (60–80°C) under acidic catalysis. For example, acetic acid-catalyzed reactions yield fused triazolo-thiazole cores with moderate to good yields (50–75%) . Alternative routes include Pd-catalyzed C–H activated cross-coupling for diaryl-substituted analogs, though substrate scope may be limited . Optimization of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., heteropolyacids) is critical for regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the triazolo-thiazole core and substituents. Peaks at δ 2.1–2.5 ppm (ethyl group) and δ 7.0–8.5 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for triazolo-thiazole analogs, and which assays are used for screening?
- Methodological Answer :
- Anticancer : XTT reduction assays (e.g., IC50 values against HepG2 cells) and docking studies targeting heparanase or COX-2 .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition assays with selectivity ratios calculated against COX-1 .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions of the triazolo-thiazole core influence biological activity and selectivity?
- Methodological Answer :
- 3-Position : Substitution with lipophilic groups (e.g., trifluoromethyl) enhances COX-2 selectivity (e.g., 10-fold over COX-1 in compound KA25) .
- 6-Position : Aryl groups (e.g., 3,4-dichlorophenyl) improve antimicrobial activity (MIC = 8 µg/mL) but reduce solubility . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and logP values correlate electronic effects with activity .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy for this compound class?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t1/2 < 30 min indicates rapid clearance) .
- Prodrug Design : Esterification of the butanamide group improves oral bioavailability (e.g., 2.5-fold increase in AUC) .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility (e.g., 10 mg/mL vs. 2 mg/mL free compound) .
Q. What are the hypothesized metabolic pathways, and how can metabolite identification guide toxicity studies?
- Methodological Answer :
- Phase I Metabolism : CYP3A4-mediated oxidation of the ethyl group, detected via LC-MS/MS (m/z shifts +16 Da) .
- Phase II Conjugation : Glucuronidation of the triazole ring observed in hepatocyte assays .
- Toxic Metabolites : Reactive quinone intermediates identified via trapping assays (e.g., GSH adducts) require mitigation through structural blocking .
Q. Which advanced analytical methods resolve crystallographic or conformational ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determines bond angles (e.g., 120° for triazole-thiazole fusion) and packing motifs .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps ≈ 4.5 eV) and correlates with redox behavior .
- Dynamic NMR : Detects restricted rotation of the butanamide group (ΔG‡ ≈ 60 kJ/mol) .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
